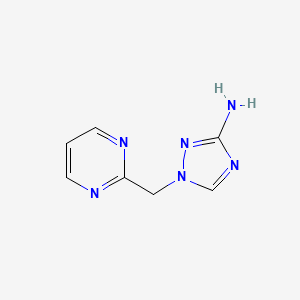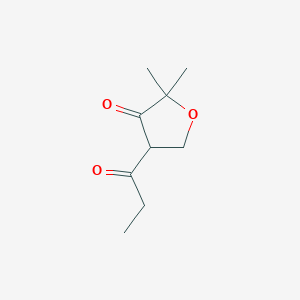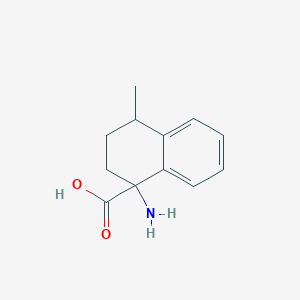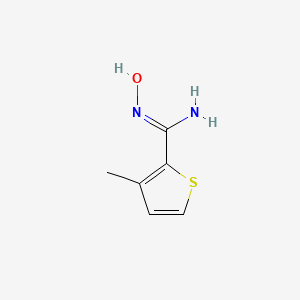
4-Hydroxyheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyheptanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C7H14O3 and is characterized by a seven-carbon chain with a hydroxyl group attached to the fourth carbon and a carboxyl group at the end of the chain . This compound is relatively hydrophobic and practically insoluble in water .
Vorbereitungsmethoden
4-Hydroxyheptanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 4-hydroxyheptanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of 4-hydroxyheptanoate esters under acidic or basic conditions . Industrial production methods often utilize biocatalytic processes involving recombinant strains of bacteria such as Pseudomonas putida, which can convert suitable precursors into this compound .
Analyse Chemischer Reaktionen
4-Hydroxyheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxoheptanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-hydroxyheptanol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid catalysts for esterification. Major products formed from these reactions include 4-oxoheptanoic acid, 4-hydroxyheptanol, and various esters .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxyheptanoic acid involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, making it a valuable compound for studying metabolic functions .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyheptanoic acid can be compared with other similar compounds such as 4-hydroxyhexanoic acid and 4-hydroxyoctanoic acid. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific reactivity and hydrophobicity, make it distinct from its analogs .
Similar compounds include:
- 4-Hydroxyhexanoic acid
- 4-Hydroxyoctanoic acid
- 4-Hydroxybutanoic acid
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
4-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-6(8)4-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
MYCCAWPBMVOJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)

![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)





